![molecular formula C10H11FO3 B2725820 Propanoic acid, 2-[(4-fluorophenyl)methoxy]- CAS No. 220000-23-7](/img/structure/B2725820.png)
Propanoic acid, 2-[(4-fluorophenyl)methoxy]-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Novel Fluorophore for Biomedical Analysis
A study by Hirano et al. (2004) introduced a novel stable fluorophore, 6-methoxy-4-quinolone, derived from an oxidation product of 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence across a wide pH range in aqueous media. This fluorophore exhibited remarkable stability and was utilized as a fluorescent labeling reagent for carboxylic acids, demonstrating its potential in biomedical analysis due to its strong and pH-insensitive fluorescence characteristics Hirano et al., 2004.
Synthesis of Fluorinated Heterocyclic Compounds
Shi et al. (1996) explored the utility of 2-fluoro-3-methoxyacrylic acid and its acyl chloride for synthesizing fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This study highlighted the versatility of 2-fluoroacrylic building blocks in the efficient synthesis of fluorinated heterocyclic compounds, showcasing their potential in diverse chemical synthesis applications Shi et al., 1996.
High-Performance Liquid Chromatographic Analysis
Gatti et al. (1990) investigated the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling agent for the high-performance liquid chromatography (HPLC) of biologically important thiols. This compound selectively and rapidly reacted with thiols to give fluorescent adducts, showcasing its utility in the analytical determination of thiols in pharmaceutical formulations Gatti et al., 1990.
Quantum Mechanical and Spectroscopic Studies
Sakthivel et al. (2018) conducted experimental and theoretical studies on the optimized geometrical structure, electronic, and vibrational characteristics of (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid. Their comprehensive analysis included FT-IR, FT-Raman spectra, and various quantum chemical calculations, providing deep insights into the molecular structure and properties of this compound, indicating its potential for detailed scientific studies Sakthivel et al., 2018.
Fluorescence Quenching Studies
Geethanjali et al. (2015) explored the fluorescence quenching mechanism of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohols by steady-state fluorescence measurements. This study provided valuable insights into the quenching mechanisms and the potential of these compounds in bioanalytical applications Geethanjali et al., 2015.
Mecanismo De Acción
Target of Action
2-[(4-fluorophenyl)methoxy]propanoic acid is a potent and selective agonist for the long chain free fatty acid (LCFA) receptor 4 (FFA4; previously G protein-coupled receptor 120, or GPR120) . The FFA4 receptor is a primary target of this compound .
Mode of Action
The compound interacts with the FFA4 receptor, triggering a series of intracellular events
Result of Action
Given its role as an agonist of the FFA4 receptor, it is likely to have effects on cellular processes regulated by this receptor .
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREUQTVFOZOMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

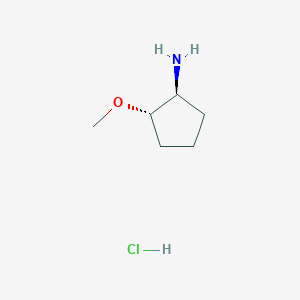
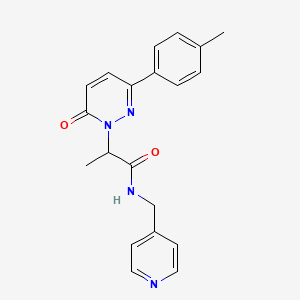

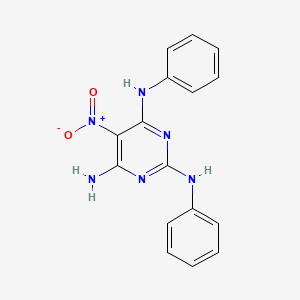
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)
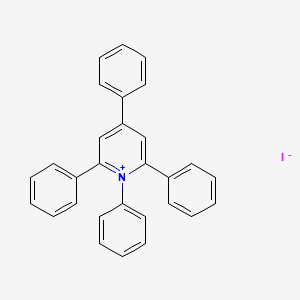
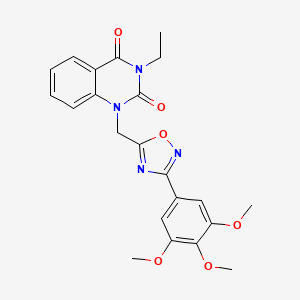
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2725751.png)
![N-([1,1'-biphenyl]-2-yl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2725753.png)


![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2725757.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2725758.png)
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2725759.png)